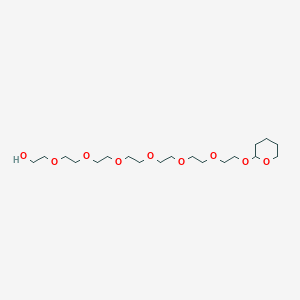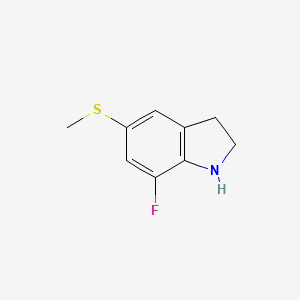
7-Fluoro-5-(methylthio)indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-5-(methylthio)indoline is a fluorinated indole derivative. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities. The addition of a fluorine atom and a methylthio group to the indoline structure enhances its chemical properties, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction conditions often involve the use of fluorinating agents such as Selectfluor and thiolating agents like methylthiol chloride under controlled temperature and pressure .
Industrial Production Methods: Industrial production of 7-Fluoro-5-(methylthio)indoline may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 7-Fluoro-5-(methylthio)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding indoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the indoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogenating agents and thiolating agents are commonly employed.
Major Products Formed: The major products formed from these reactions include fluorinated indole derivatives with various functional groups, enhancing their biological and chemical properties .
Aplicaciones Científicas De Investigación
7-Fluoro-5-(methylthio)indoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Fluoro-5-(methylthio)indoline involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds, increasing its binding affinity to biological targets. The methylthio group can modulate the compound’s lipophilicity, affecting its cellular uptake and distribution. These interactions can lead to the modulation of various biological pathways, resulting in the compound’s observed effects .
Comparación Con Compuestos Similares
5-Fluoroindoline: Lacks the methylthio group, resulting in different chemical and biological properties.
7-Fluoroindoline: Similar structure but without the methylthio group, affecting its reactivity and applications.
5-Methylthioindoline: Contains the methylthio group but lacks the fluorine atom, leading to different biological activities.
Uniqueness: 7-Fluoro-5-(methylthio)indoline is unique due to the presence of both the fluorine atom and the methylthio group, which together enhance its chemical stability, reactivity, and biological activity. This combination makes it a valuable compound for various scientific research and industrial applications .
Propiedades
Fórmula molecular |
C9H10FNS |
|---|---|
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
7-fluoro-5-methylsulfanyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H10FNS/c1-12-7-4-6-2-3-11-9(6)8(10)5-7/h4-5,11H,2-3H2,1H3 |
Clave InChI |
XPZRCAIENMAZCE-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC2=C(C(=C1)F)NCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


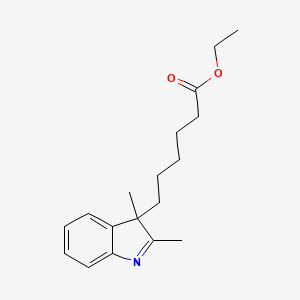

![3-[(6R,13S,19R,22S,25Z,28S,31R,34S,37S)-34-benzyl-19,31-bis[(2S)-butan-2-yl]-25-ethylidene-9-hydroxy-10-(2-hydroxyheptyl)-22,28-bis(hydroxymethyl)-2,5,8,12,18,21,24,27,30,33,36-undecaoxo-1,4,7,11,17,20,23,26,29,32,35-undecazatricyclo[35.3.0.013,17]tetracontan-6-yl]propanamide](/img/structure/B15061947.png)
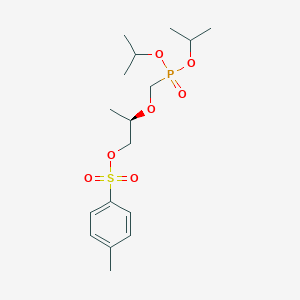
![3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-(2-propen-1-yl)-5-[(1R,2R)-1,2,3-trihydroxypropyl]-, 1,1-dimethylethyl ester, (4R,5R)-](/img/structure/B15061957.png)
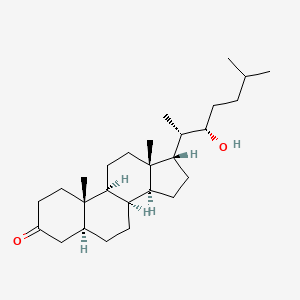
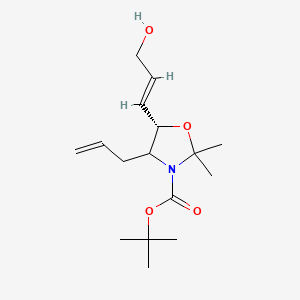
![(R)-N-ethyl-N-(2-(3-methoxypropyl)-1,1-dioxido-6-sulfamoyl-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl)acetamide](/img/structure/B15061978.png)
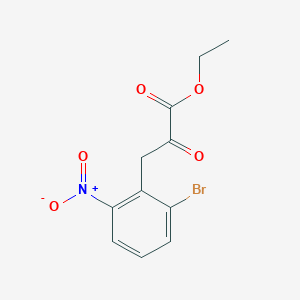
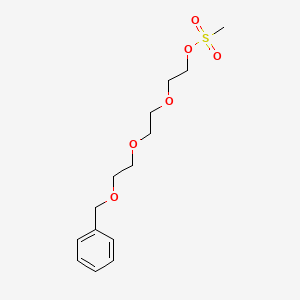
![tert-Butyl (5-bromo-3-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B15061997.png)


